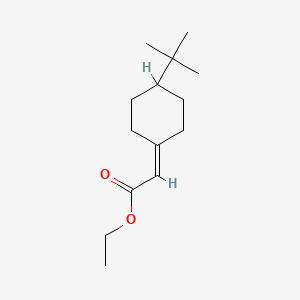

Ethyl 2-(4-tert-butylcyclohexylidene)acetate

Description

Ethyl 2-(4-tert-butylcyclohexylidene)acetate is a cyclohexylidene-containing ester derivative characterized by a rigid, sterically hindered 4-tert-butylcyclohexylidene moiety linked to an ethyl acetate group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features, which influence its physicochemical properties and biological activity. Synthetically, it is prepared via condensation reactions, often employing ethylenediamine diacetate (EDDA) as a catalyst in methanol under reflux conditions, followed by recrystallization for purification . Evidence from biological studies indicates that this compound exhibits antibacterial activity, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name |

ethyl 2-(4-tert-butylcyclohexylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-5-16-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h10,12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNGYYSCLPLLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCC(CC1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-tert-butylcyclohexylidene)acetate typically involves the esterification of 4-tert-butylcyclohexanone with ethyl acetate. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The process involves the formation of an intermediate enolate, which then reacts with ethyl acetate to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-tert-butylcyclohexylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of new esters or other substituted products.

Scientific Research Applications

Antibacterial Properties

Research has shown that Ethyl 2-(4-tert-butylcyclohexylidene)acetate exhibits notable antibacterial activity. In a study assessing various derivatives of 4-tert-butylcyclohexanone, it was found that this compound demonstrated significant bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as some Gram-negative strains like Escherichia coli. This suggests its potential utility in developing antibacterial agents.

Insecticidal Activity

Additionally, the compound has been evaluated for its insecticidal properties. It has shown effectiveness against certain pests, acting as an attractant to larvae while also exhibiting deterrent properties against adult insects. This dual action makes it a candidate for use in pest control formulations .

Agricultural Applications

Due to its bioactive properties, this compound is being explored for applications in agriculture, particularly as a natural pesticide. Its ability to inhibit bacterial growth and deter pests can contribute to integrated pest management strategies, potentially reducing reliance on synthetic chemicals .

Case Studies

-

Antibacterial Efficacy Study

- Objective : To evaluate the antibacterial activity of this compound.

- Methodology : The compound was tested against various bacterial strains using standard agar diffusion methods.

- Findings : The compound showed the strongest activity against Staphylococcus aureus, indicating its potential for developing new antibacterial agents .

-

Insect Deterrent Research

- Objective : To assess the insecticidal properties of the compound.

- Methodology : Field trials were conducted to observe the effects on pest populations.

- Findings : Results indicated that the compound attracted larvae while deterring adult insects, suggesting its potential use in eco-friendly pest control products .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-tert-butylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Key Observations :

- Rigidity vs. Flexibility : The cyclohexylidene group in the target compound introduces conformational rigidity, unlike the flexible cyclohexane or cyclopentane rings in analogues like Ethyl 4-oxocyclohexanecarboxylate. This rigidity may enhance binding specificity in biological systems .

- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl in imidazole derivatives) exhibit altered electronic profiles compared to the electron-rich tert-butyl group, influencing reactivity and interactions .

Key Observations :

- Catalytic Efficiency : EDDA is a versatile catalyst for synthesizing cyclohexylidene derivatives, enabling rapid reactions (10 min reflux) and high purity .

- Divergent Conditions : Imidazole-based analogues often require longer reaction times or harsher conditions (e.g., glacial acetic acid), suggesting lower synthetic efficiency compared to EDDA-mediated protocols .

Key Observations :

- Antibacterial Specificity : The target compound’s activity is attributed to its lipophilic tert-butyl group, which may facilitate membrane penetration. In contrast, bromolactone 5 shows broader pest-control applications .

Biological Activity

Ethyl 2-(4-tert-butylcyclohexylidene)acetate is a compound derived from 4-tert-butylcyclohexanone, which has garnered attention for its potential biological activities, particularly in antibacterial and possibly other therapeutic applications. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4-tert-butylcyclohexanone with ethyl acetate under acidic conditions. This reaction results in the formation of the alkylidene derivative, which can be further purified through standard organic synthesis techniques such as recrystallization or chromatography.

Antibacterial Activity

One of the most notable biological activities of this compound is its antibacterial properties. Research indicates that this compound exhibits significant bacteriostatic effects against various Gram-positive bacteria, including:

- Bacillus subtilis

- Staphylococcus aureus

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antibacterial therapies .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Bacillus subtilis | Strong bacteriostatic |

| Staphylococcus aureus | Strong bacteriostatic |

| Escherichia coli | Moderate inhibition |

Antiviral and Other Biological Activities

While the primary focus has been on its antibacterial properties, there is emerging interest in exploring other biological activities. For instance, compounds related to this compound have been evaluated for antiviral activity against various viruses, although specific data on this compound remains limited. However, derivatives of similar structures have shown promise in antiviral applications .

Case Study 1: Antibacterial Efficacy

In a study published in Wiley-VCH , researchers synthesized several derivatives of 4-tert-butylcyclohexanone and evaluated their bioactivity. This compound was among those tested and demonstrated strong antibacterial action against both Bacillus subtilis and Staphylococcus aureus , suggesting its potential utility in treating infections caused by these pathogens .

Case Study 2: Broader Biological Evaluations

Another study focused on the broader biological evaluations of cyclohexanone derivatives indicated that compounds like this compound could be explored for their potential roles in cancer therapy or as antifungal agents based on structural similarities with known active compounds .

Q & A

Q. What synthetic methods are recommended for preparing Ethyl 2-(4-tert-butylcyclohexylidene)acetate?

The compound can be synthesized via the Peterson olefination reaction , which involves α-silyl carbanions and carbonyl compounds. A typical procedure includes:

- Reacting ethyl trimethylsilanylacetate with 4-tert-butylcyclohexanone in the presence of a chiral pinacol methyl ether and lithium diisopropylamide (LDA) in toluene at −78°C.

- Purification via silica gel column chromatography yields the product with a 68% yield and 19% enantiomeric excess (e.e.) .

- Key considerations : Temperature control (−78°C to room temperature), solvent choice (toluene), and chiral auxiliary selection to influence stereoselectivity.

Q. How can NMR spectroscopy confirm the structure of this compound?

- 1H NMR Analysis : Characteristic signals include:

- A singlet at δ 0.85 ppm for the tert-butyl group (9H).

- Multiplet signals between δ 1.16–2.04 ppm for cyclohexylidene protons.

- A triplet or quartet near δ 4.1–4.3 ppm for the ethyl ester (–OCH2CH3).

- Splitting patterns (e.g., ddd at δ 2.70 ppm) confirm stereochemical environments .

- 13C NMR : A ketone carbonyl signal near δ 200–210 ppm and ester carbonyl near δ 170 ppm.

Q. What chromatographic techniques are effective for isolating this compound?

- Silica Gel Column Chromatography : Use hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) for elution, monitoring fractions via TLC (Rf ~0.3–0.5 in 7:3 hexane/ethyl acetate) .

- GC-MS : For purity assessment, employ a non-polar column (e.g., DB-5MS) with a temperature ramp (50°C to 280°C at 10°C/min). Characteristic fragments include m/z 198 (base peak for tert-butylcyclohexylidene) and m/z 88 (ethyl acetate moiety) .

Advanced Research Questions

Q. How can stereoselectivity be improved in the synthesis of this compound?

- Chiral Auxiliaries : Replace pinacol methyl ether with bulkier chiral ligands (e.g., BINOL derivatives) to enhance steric effects and e.e. .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) may improve reaction kinetics and enantioselectivity.

- Temperature Gradients : Gradual warming from −78°C to −20°C during the reaction can reduce racemization.

Q. What computational methods support mechanistic studies of the Peterson olefination for this compound?

- Density Functional Theory (DFT) : Model the transition state to identify steric and electronic factors influencing stereoselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Key Parameters : Analyze bond angles (C–Si–O) and charge distribution in the α-silyl carbanion intermediate .

Q. How do researchers resolve contradictions in spectroscopic data for structural isomers?

- 2D NMR (COSY, NOESY) : Differentiate between cis/trans cyclohexylidene isomers by correlating proton-proton couplings and spatial proximity.

- IR Spectroscopy : Compare carbonyl stretching frequencies; conjugated systems (e.g., cyclohexylidene) shift ν(C=O) to lower wavenumbers (~1719 cm⁻¹) compared to non-conjugated esters (~1740 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in hexane/ethyl acetate and solve the structure using SHELX software .

Q. What strategies mitigate decomposition during storage of this compound?

- Storage Conditions : Keep at −20°C under inert gas (argon) to prevent oxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.

- Periodic Analysis : Monitor purity via GC-MS every 3–6 months .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.